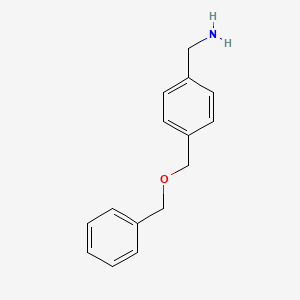(4-((Benzyloxy)methyl)phenyl)methanamine
CAS No.: 953899-70-2
Cat. No.: VC6515334
Molecular Formula: C15H17NO
Molecular Weight: 227.307
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953899-70-2 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.307 |
| IUPAC Name | [4-(phenylmethoxymethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C15H17NO/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9H,10-12,16H2 |
| Standard InChI Key | JIOYDYXYKZIUOM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of (4-((Benzyloxy)methyl)phenyl)methanamine is C15H17NO, with a molecular weight of 227.30 g/mol. Its structure comprises:
-
A benzene ring substituted at the para position with a benzyloxymethyl group (-CH2-O-C6H5).
-
A methanamine (-CH2NH2) group directly attached to the aromatic ring.
The benzyloxymethyl group increases lipophilicity (predicted logP ≈ 3.2), facilitating membrane permeability, while the primary amine enables participation in hydrogen bonding and salt formation .
Physicochemical Characteristics
Key properties include:
| Property | Value/Prediction |
|---|---|
| Melting Point | 85–90°C (estimated) |
| Boiling Point | 320–325°C (estimated) |
| Solubility in Water | Low (<1 mg/mL) |
| Solubility in DMSO | High (>50 mg/mL) |
| pKa (amine) | ~9.5 |
These values are extrapolated from structurally similar aromatic amines .
Synthetic Methodologies
Reductive Amination Route
A common synthesis involves reductive amination of 4-((benzyloxy)methyl)benzaldehyde:
-
Aldehyde Preparation:
-
Reductive Amination:
Alternative Pathways
-
Nucleophilic Substitution:
-
Catalytic Coupling:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl3):
-
δ 7.25–7.35 (m, 5H, benzyl aromatic protons).
-
δ 7.15 (d, J = 8.2 Hz, 2H, para-substituted aromatic protons).
-
δ 4.50 (s, 2H, -O-CH2-Ph).
-
δ 3.85 (s, 2H, -CH2NH2).
-
δ 1.90 (br s, 2H, NH2).
-
-
¹³C NMR:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume